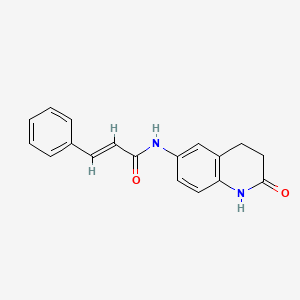

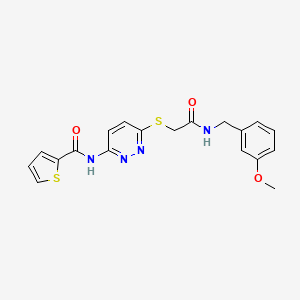

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide is a compound that appears to be a hybrid molecule incorporating elements of cinnamic acid and a tetrahydroquinolinone structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a tetrahydroquinoline or quinolinone moiety and cinnamic acid derivatives. These compounds are of interest due to their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves the condensation of various starting materials. For instance, a novel tetrahydroquinazoline oxime was synthesized from the condensation of 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime with 2-aminobenzylamine . Similarly, hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were designed and synthesized, with their structures confirmed by NMR and mass analyses . These methods suggest that the synthesis of this compound would likely involve a condensation reaction between a suitable tetrahydroquinolinone and a cinnamamide derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectral methods. For the tetrahydroquinazoline oxime, FT-IR, NMR, AAS, and mass spectrometry were used, along with elemental analysis, to confirm the structure . The hybrid molecules in the second study were confirmed by 1H-NMR, 13C-NMR, and mass analyses . These techniques would be applicable in analyzing the molecular structure of this compound to ensure the correct synthesis and to identify any potential isomers or related compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of metal complexes, as seen with the tetrahydroquinazoline oxime reacting with Co(III) and Ni(II) to form a-imine oxime complexes . In the context of this compound, one could investigate its ability to form complexes with various metals, which could influence its biological activity or be used for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through thermal analyses, magnetic susceptibility, and molar conductivity measurements . For instance, the Co(III) complex of the tetrahydroquinazoline oxime was found to be diamagnetic with octahedral geometry, and its thermal decomposition yielded a metal oxide . The hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were assessed for their antiproliferative activity against cancer cell lines, with one compound showing significant potency . These analyses would be relevant for this compound to determine its stability, reactivity, and potential biological activities.

Applications De Recherche Scientifique

Catalytic Synthesis and Chemical Transformations

Research has demonstrated the utility of cinnamamides and related compounds in catalytic processes for synthesizing dihydroquinolinones, a class of compounds with diverse biological activities. For instance, the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through cross-dehydrogenative coupling has been developed, allowing rapid access to diverse dihydroquinolinones in one step (Shi‐Liu Zhou et al., 2014). Similarly, silver-catalyzed cascade cyclization and radical acylarylation of cinnamamides in aqueous media have been explored for synthesizing substituted dihydroquinolin-2(1H)-ones, showcasing the versatility of these reactions in producing pharmacologically relevant compounds (Honglin Zhang et al., 2016), (Hua Yang et al., 2014).

Anticancer Activity

Several studies have focused on the anticancer potential of compounds derived from or related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds have shown moderate to high levels of antitumor activities, with some exhibiting more potent inhibitory activities compared to 5-fluorouracil, a commonly used chemotherapy drug (Yilin Fang et al., 2016). Another study designed and synthesized hybrid molecules containing cinnamic acid and 2-quinolinone derivatives, assessing their in vitro antiproliferative activity against cancer cell lines, with some compounds showing potent activity and inducing cell cycle arrest and apoptosis (A. A. Abu Almaaty et al., 2021).

Chemical Synthesis and Structural Analysis

The chemical synthesis of this compound and related compounds has been extensively studied, with research focusing on developing efficient synthetic routes and analyzing the structural properties of these compounds. For example, X-ray diffraction data has provided insights into the crystallographic characteristics of related compounds, aiding in the understanding of their molecular structures and potential interactions in biological systems (J. H. Quintana et al., 2016). These studies not only contribute to the field of medicinal chemistry by enabling the design of new therapeutic agents but also enhance our understanding of the chemical properties of these compounds.

Propriétés

IUPAC Name |

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-6,8-10,12H,7,11H2,(H,19,21)(H,20,22)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXXJMQCHTWTBQ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)